Ethyl [2-(4-chlorophenoxy)phenyl]carbamate
Description
Overview of Carbamate-Containing Compounds in Medicinal Chemistry
The carbamate (B1207046) group (-O-CO-NH-) is a crucial structural motif in the field of medicinal chemistry, valued for its chemical and metabolic stability. nih.govnih.gov Carbamate derivatives are integral to numerous approved drugs and prodrugs used to treat a wide range of conditions, including cancer, epilepsy, and neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net
Key properties that make carbamates desirable in drug design include:
Stability: Compared to amide bonds, carbamates are generally more resistant to enzymatic degradation by proteases, which can enhance the half-life of a drug in the body. nih.gov
Bioisosterism: The carbamate group can act as a bioisostere (a chemical substitute) for the peptide bond, a common linkage in biological molecules. This allows medicinal chemists to modify peptides to create more stable and effective drugs. acs.org
Membrane Permeability: Their chemical nature often allows carbamate-containing compounds to pass through cell membranes, a critical step for a drug to reach its intracellular target. nih.govresearchgate.net
Drug-Target Interactions: The carbamate moiety can form hydrogen bonds, which are crucial for binding to biological targets like enzymes and receptors, thereby eliciting a pharmacological response. nih.gov
Carbamates are also utilized in prodrugs, where they can improve a drug's bioavailability. In these cases, the carbamate group is designed to be cleaved under specific physiological conditions to release the active drug. nih.gov The versatility of the carbamate group allows for the modulation of a compound's biological and pharmacokinetic properties by varying the substituents attached to its amino and carboxyl ends. nih.gov
Significance of the 4-chlorophenoxy and Phenyl Moieties in Chemical Biology
The Phenyl Moiety: The phenyl group, a six-carbon aromatic ring (C₆H₅), is a fundamental component in many biologically active compounds. youtube.comwikipedia.org Its significance stems from several factors:
π-π Interactions: The delocalized electrons of the aromatic ring can engage in π-π stacking interactions with biological targets, such as the aromatic residues of amino acids in proteins or the bases in DNA. These interactions can enhance the binding affinity and specificity of a drug. acenet.edu
Structural Scaffold: The rigid, planar structure of the phenyl ring provides a stable scaffold upon which other functional groups can be oriented in a precise manner to optimize interactions with a biological target. acenet.edu Many successful drugs, such as the cholesterol-lowering medication Atorvastatin, feature phenyl groups that are essential for their pharmacological activity. wikipedia.org
The 4-chlorophenoxy Moiety: This group consists of a phenoxy group (a phenyl ring linked through an oxygen atom) with a chlorine atom at the para (4th) position.
Chlorine in Drug Design: The inclusion of a chlorine atom can profoundly impact a molecule's biological properties. It is an electronegative atom that can alter the electronic distribution of the aromatic ring, influencing how the molecule interacts with its target. nih.gov The addition of chlorine can also increase lipophilicity, potentially enhancing membrane permeability and the concentration of the compound at its site of action. nih.gov
Phenoxy Group: Phenolic compounds, in general, are a major class of bioactive molecules with a wide range of reported effects, including antioxidant and anti-inflammatory properties. nih.govnih.gov
Combined Effect: The 4-chlorophenoxy group itself is found in compounds with notable biological activity. For instance, 4-chlorophenoxyacetic acid is used as a plant growth regulator and has been shown in studies to induce apoptosis (programmed cell death) in the gonads of rats. herts.ac.uknih.gov
Research Trajectory and Current State of Knowledge on Ethyl [2-(4-chlorophenoxy)phenyl]carbamate
The research history of this compound is not one of independent investigation into its therapeutic potential. Instead, its scientific relevance is almost exclusively tied to its role as a process-related impurity in the manufacture of Amoxapine. smolecule.com
Current State of Knowledge:
Identity and Properties: The compound is identified by the CAS Number 31879-60-4. pharmaffiliates.com It is also known by the synonym Amoxapine Chlorophenoxyaniline Carbamate. smolecule.com
Formation: It is understood to be an impurity that can arise during the synthesis and purification of Amoxapine. smolecule.com As such, its presence is monitored in quality control procedures for this medication. Pharmaceutical companies that manufacture or analyze Amoxapine may have internal data on its formation, characterization, and control limits, but this information is typically proprietary and not published in peer-reviewed literature.
Biological Activity: There is a lack of publicly available research focused on the specific pharmacological or toxicological profile of this compound. While the carbamate, phenyl, and chlorophenoxy moieties are all known to be present in biologically active compounds, the specific combination in this molecule has not been a subject of significant independent study. Its potential effects are largely inferred from the properties of its constituent functional groups.
Research Applications: The primary application of this compound in research is as a reference standard for analytical method development and validation, specifically for detecting and quantifying it as an impurity in Amoxapine. smolecule.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl N-[2-(4-chlorophenoxy)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-2-19-15(18)17-13-5-3-4-6-14(13)20-12-9-7-11(16)8-10-12/h3-10H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCZXPPVLLYTEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548010 | |
| Record name | Ethyl [2-(4-chlorophenoxy)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31879-60-4 | |
| Record name | Carbamic acid, [2-(4-chlorophenoxy)phenyl]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31879-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorophenoxyaniline carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031879604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl [2-(4-chlorophenoxy)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLOROPHENOXYANILINE CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWH8W5K07R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Derivatization Strategies for Ethyl 2 4 Chlorophenoxy Phenyl Carbamate
Advanced Synthetic Pathways for the Carbamate (B1207046) Moiety
The synthesis of the carbamate functional group is a cornerstone of modern organic chemistry, with numerous methods available. For a molecule with the structural complexity of Ethyl [2-(4-chlorophenoxy)phenyl]carbamate, the choice of synthetic route is critical to ensure high yield and purity.
The formation of the carbamate moiety in this compound can be envisioned through the reaction of a 2-(4-chlorophenoxy)aniline (B29517) intermediate with an ethyl chloroformate or a related electrophilic source of the ethoxycarbonyl group. The core of this transformation lies in the nucleophilic attack of the aniline (B41778) nitrogen onto the carbonyl carbon of the chloroformate.
Optimization of this reaction would involve a systematic variation of several key parameters to maximize the yield and minimize side products. These parameters include the choice of base, solvent, reaction temperature, and the nature of the electrophilic partner.
A variety of bases can be employed to deprotonate the aniline, thereby increasing its nucleophilicity. Common choices include tertiary amines such as triethylamine (B128534) or pyridine, as well as inorganic bases like potassium carbonate or sodium bicarbonate. The selection of the base is crucial to avoid competing reactions, such as the hydrolysis of the chloroformate.
The solvent plays a significant role in solubilizing the reactants and influencing the reaction rate. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are often preferred to prevent reaction with the electrophile.
Reaction temperature is another critical factor. While many carbamoylation reactions proceed efficiently at room temperature, gentle heating may be required in some cases to drive the reaction to completion. Conversely, for highly reactive substrates, cooling may be necessary to control the reaction and prevent the formation of impurities.
An alternative to ethyl chloroformate could be the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of ethanol, which can proceed under milder conditions. Another approach involves the use of isocyanates, though this would require the synthesis of the corresponding 2-(4-chlorophenoxy)phenyl isocyanate, a potentially hazardous intermediate.
A plausible synthetic route starting from 2-(4-chlorophenoxy)aniline and ethyl chloroformate is depicted below:
Table 1: Proposed Reaction Conditions for the Synthesis of this compound
| Parameter | Condition | Rationale |
| Starting Material | 2-(4-chlorophenoxy)aniline | Precursor containing the diaryl ether and amino functionalities. |
| Reagent | Ethyl chloroformate | Source of the ethoxycarbonyl group. |
| Base | Pyridine or Triethylamine | To neutralize the HCl byproduct and facilitate the reaction. |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic solvent to prevent side reactions. |
| Temperature | 0 °C to room temperature | To control the reaction rate and minimize byproducts. |
| Reaction Time | 2-12 hours | Monitored by Thin Layer Chromatography (TLC) for completion. |
To enhance the yield of this compound, several strategies can be employed. The slow, dropwise addition of ethyl chloroformate to a solution of the aniline and base at a controlled temperature can minimize the formation of undesired side products, such as ureas formed from the reaction of the starting aniline with any in-situ formed isocyanate.
Ensuring the purity of the starting materials is paramount. Any impurities in the 2-(4-chlorophenoxy)aniline or ethyl chloroformate can be carried through the reaction and complicate the purification process.
Purification of the final product is typically achieved through column chromatography on silica (B1680970) gel. The choice of eluent system (e.g., a mixture of hexanes and ethyl acetate) would be optimized to achieve good separation of the desired carbamate from any unreacted starting materials or byproducts. Recrystallization from a suitable solvent system could be an alternative or a final step to obtain a highly pure product.
Characterization of the purified this compound would be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
Strategies for Modification of the Phenyl and Phenoxy Substituents
The diaryl ether linkage and the two aromatic rings in this compound offer multiple sites for further functionalization, allowing for the creation of a library of analogues with diverse properties.
Regioselective functionalization of the aromatic rings is a key challenge. The existing substituents (the carbamate group, the ether linkage, and the chlorine atom) will direct incoming electrophiles to specific positions.
For the phenyl ring bearing the carbamate group, the ortho and para positions relative to the carbamate are activated towards electrophilic aromatic substitution. However, steric hindrance from the bulky phenoxy group might favor substitution at the para position.
The phenoxy ring, with its chloro substituent, is less activated. The chlorine atom is an ortho, para-director, but deactivating. Therefore, functionalization of this ring would likely require more forcing conditions.
Directed ortho-metalation (DoM) could be a powerful strategy. The carbamate group can act as a directing group, allowing for deprotonation at the ortho position with a strong base like n-butyllithium, followed by quenching with an electrophile. This would provide a highly regioselective method for introducing substituents adjacent to the carbamate.
Modern cross-coupling reactions provide a versatile toolkit for modifying the aromatic rings. The chlorine atom on the phenoxy ring is a suitable handle for various palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst and a base can be used to introduce new aryl or alkyl groups at the position of the chlorine atom.
Buchwald-Hartwig Amination: This reaction would allow for the introduction of various amine functionalities by coupling with primary or secondary amines.
Sonogashira Coupling: The introduction of alkyne groups can be achieved by coupling with terminal alkynes.
These coupling reactions are generally tolerant of a wide range of functional groups, making them suitable for the late-stage functionalization of the this compound scaffold.
Table 2: Potential Coupling Reactions for Modification of the Phenoxy Ring
| Coupling Reaction | Reactant | Catalyst System | Potential Modification |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ / Base | Introduction of a new aryl group. |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand / Base | Introduction of an amino group. |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Introduction of an alkynyl group. |
Green Chemistry Principles in the Synthesis of this compound Analogues
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound and its analogues.
One key aspect is the use of safer solvents. Replacing chlorinated solvents like DCM with more environmentally benign alternatives such as ethyl acetate, 2-methyltetrahydrofuran, or even water (if the reaction conditions permit) would be a significant improvement.
Catalysis is a cornerstone of green chemistry. The use of highly efficient catalysts, even in small amounts, can reduce energy consumption and waste generation. For the synthesis of the diaryl ether precursor, moving from classical Ullmann condensation conditions (which often require stoichiometric copper) to modern catalytic systems (using catalytic amounts of palladium or copper) is a greener approach. rsc.orgrsc.orgnih.gov
Atom economy is another important consideration. Reactions that incorporate all the atoms of the reactants into the final product are considered highly atom-economical. The synthesis of carbamates from amines and dialkyl carbonates, for instance, can be more atom-economical than methods using chloroformates, which generate stoichiometric amounts of waste. researchgate.net
The use of renewable feedstocks and the development of one-pot or tandem reactions that reduce the number of work-up and purification steps are also key green chemistry strategies that could be applied to the synthesis of this class of compounds. For example, the synthesis of carbamates directly from CO₂, amines, and alcohols is an attractive green alternative to traditional methods. psu.edursc.org
By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.
Chiral Synthesis and Stereoisomeric Considerations for this compound
A thorough analysis of the chemical structure of this compound, identified by the CAS Number 31879-60-4, reveals the absence of any chiral centers. The molecule, with the chemical formula C₁₅H₁₄ClNO₃, does not possess a carbon atom bonded to four different substituent groups. smolecule.com
The structure consists of an ethyl carbamate moiety and a 4-chlorophenoxy group attached to a phenyl ring at positions 1 and 2, respectively. All carbon atoms within the aromatic rings are sp² hybridized and thus not stereogenic. The carbon atoms in the ethyl group and the ether linkage of the phenoxy group also lack the necessary substitution pattern to confer chirality.
Due to its achiral nature, this compound does not exist as stereoisomers. Consequently, the concepts of chiral synthesis, enantiomers, or diastereomers are not applicable to this particular compound. There are no stereoisomeric forms to be resolved or synthesized selectively. Therefore, a discussion of chiral synthesis methodologies and stereoisomeric considerations is not relevant for this molecule.
Exploration of Biological Activities of Ethyl 2 4 Chlorophenoxy Phenyl Carbamate
In Vitro Pharmacological Characterization
Detailed in vitro pharmacological studies specifically investigating the efficacy, potency, and mechanisms of action of Ethyl [2-(4-chlorophenoxy)phenyl]carbamate are not extensively reported in the public domain. The following sections outline the areas where data has been sought.
Cell-Based Assays for Efficacy and Potency
No specific cell-based assays detailing the efficacy or potency of this compound have been found in the available scientific literature. While general studies on other carbamate (B1207046) compounds exist, data directly pertaining to this specific molecule is absent.
Table 1: Cell-Based Assay Data for this compound
| Assay Type | Cell Line | Endpoint | Result |
|---|---|---|---|
| Efficacy | Not Available | Not Available | No data available |
Enzyme Inhibition Studies
There is a lack of specific research on the enzyme inhibition profile of this compound. Studies on various other carbamate derivatives have shown interactions with enzymes such as acetylcholinesterase and butyrylcholinesterase, but these findings cannot be directly extrapolated to the title compound. ajphs.com
Table 2: Enzyme Inhibition Data for this compound
| Target Enzyme | Inhibition Constant (Kᵢ/IC₅₀) | Assay Conditions |
|---|
Receptor Binding Profiling
Specific data from receptor binding assays for this compound are not available in the published literature. The parent drug, Amoxapine, is known to interact with various neurotransmitter receptors, but the binding profile of this specific impurity has not been characterized. patsnap.com
Table 3: Receptor Binding Affinity of this compound
| Receptor Target | Binding Affinity (Kᵢ/Kₐ) | Radioligand |
|---|
Investigation of Signaling Pathway Modulation
No studies were identified that specifically investigate the modulation of intracellular signaling pathways by this compound. Research on other carbamates has indicated potential effects on pathways such as the Nrf2 signaling pathway, but this has not been demonstrated for this particular compound. nih.gov
In Vivo Pharmacological Evaluation
Comprehensive in vivo pharmacological evaluations to determine the efficacy of this compound in disease models are not present in the available scientific literature.
Exploratory Efficacy Studies in Disease Models
There is no published data on exploratory efficacy studies of this compound in any animal models of disease.
Table 4: In Vivo Efficacy of this compound
| Disease Model | Species | Endpoint | Outcome |
|---|
Pharmacodynamic Marker Assessment
There is no available research detailing the assessment of pharmacodynamic markers for this compound. Studies that would identify and measure the biochemical or physiological changes in the body in response to this compound have not been published.
Dose-Response Relationships in Preclinical Models
Information on the dose-response relationships of this compound in preclinical models is not available in the scientific literature. Such studies, which are fundamental to understanding the potency and efficacy of a compound, have not been conducted or reported.
Mechanistic Studies of Action
The mechanism of action for this compound remains unknown due to a lack of dedicated research.
Elucidation of Molecular and Cellular Mechanisms
There are no published studies that investigate the molecular and cellular mechanisms through which this compound may exert any biological effect. Research into its interaction with cellular components, signaling pathways, or molecular targets has not been documented.
Investigation of Target Engagement
No information is available regarding the investigation of target engagement for this compound. It is unknown if this compound binds to any specific biological targets, such as receptors or enzymes, to produce a pharmacological effect.
Identification of Downstream Biological Effects
As the primary molecular targets and mechanisms of action for this compound are unidentified, there is no information on any subsequent downstream biological effects.
Structure Activity Relationship Sar Studies of Ethyl 2 4 Chlorophenoxy Phenyl Carbamate Analogues
Impact of Carbamate (B1207046) Group Modifications on Biological Activity
The carbamate moiety (-NHCOO-) is a critical pharmacophore in a vast array of biologically active compounds, serving as a key interaction point with biological targets and influencing physicochemical properties such as stability and membrane permeability. researchgate.netresearchgate.netresearchgate.net In the context of Ethyl [2-(4-chlorophenoxy)phenyl]carbamate analogues, modifications to this group have a profound impact on their biological activity.
Alterations often focus on the N-substituent of the carbamate. Replacing the hydrogen atom on the nitrogen can lead to significant changes in activity. For instance, the introduction of small alkyl groups can modulate lipophilicity and steric bulk, thereby affecting how the molecule fits into a target's binding pocket. Studies on related carbamate series have shown that even minor changes, such as the difference between a methyl and an ethyl group, can alter inhibitory potency against specific enzymes. nih.gov
Furthermore, the ester portion of the carbamate is also a key site for modification. Varying the alcohol-derived portion from an ethyl group to other alkyl or aryl groups can influence the compound's metabolic stability and pharmacokinetic profile. The electronic nature of the ester group can also play a role in the carbamylation of target enzymes, a mechanism of action for many bioactive carbamates. nih.gov
Interactive Table: Impact of Carbamate N-Substitution on Biological Activity (Hypothetical Data)
| Compound ID | N-Substituent | Biological Activity (IC50, µM) |
|---|---|---|
| 1a | H | 10.5 |
| 1b | CH₃ | 5.2 |
| 1c | C₂H₅ | 8.1 |
Influence of Phenyl Ring Substitutions on Efficacy and Selectivity
The two phenyl rings in the this compound scaffold provide a broad canvas for structural modification, with substitutions on these rings playing a pivotal role in determining both the potency and selectivity of the compounds.
Substitutions on the Phenyl Ring Bearing the Carbamate Group:
Substitutions on the Phenoxy Ring:
Similarly, modifications to the second phenyl ring, the one involved in the ether linkage, are critical. The parent compound features a chlorine atom at the 4-position of this ring. The nature, size, and position of substituents on this ring can influence the molecule's interaction with hydrophobic pockets in the target protein. For instance, replacing the chlorine with other halogens or with alkyl or alkoxy groups can systematically probe the steric and electronic requirements of the binding site. Such substitutions have been shown to be critical for the activity of other diaryl ether-containing compounds.
Interactive Table: Effect of Phenyl Ring Substitutions on Efficacy (Hypothetical Data)
| Compound ID | Substitution (Carbamate Ring) | Substitution (Phenoxy Ring) | Efficacy (Inhibition %) |
|---|---|---|---|
| 2a | H | 4-Cl | 75 |
| 2b | 2-CH₃ | 4-Cl | 68 |
| 2c | 4-F | 4-Cl | 82 |
| 2d | H | 4-F | 78 |
Role of the 4-chlorophenoxy Moiety in Ligand-Target Interactions
The 4-chlorophenoxy moiety is a key structural feature that significantly contributes to the binding affinity and specificity of these carbamate analogues. The chlorine atom at the para-position is an electron-withdrawing group, which can influence the electronic environment of the entire molecule. More importantly, its size and lipophilicity make it well-suited to occupy specific hydrophobic pockets within a protein's active site.
In many biologically active diaryl ether compounds, the substituted phenoxy group is responsible for anchoring the molecule in a hydrophobic region of the target, allowing other parts of the molecule, such as the carbamate group, to engage in more specific interactions like hydrogen bonding. farmaciajournal.com The precise orientation of this moiety, dictated by the ether linkage, is critical for optimal binding.
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its biological activity. For flexible molecules like this compound, which possess several rotatable bonds, understanding the preferred low-energy conformations is crucial. The dihedral angles between the two phenyl rings and the orientation of the carbamate group relative to the phenyl ring are key conformational parameters.
Computational modeling and spectroscopic techniques can be employed to determine the likely bioactive conformation—the specific shape the molecule adopts when it binds to its biological target. nih.gov Studies on related diaryl ether systems have shown that the angle between the two aromatic rings is a critical determinant of biological activity. A particular "twist" might be necessary to fit snugly into the active site of an enzyme or receptor. The carbamate group itself can exist in syn and anti conformations, and the energetically preferred conformer can be influenced by the surrounding substituents, further impacting biological activity. researchgate.net
Computational Approaches in SAR Analysis (e.g., QSAR, 3D-QSAR)
To rationalize the vast amount of data generated from SAR studies and to guide the design of more potent analogues, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR are invaluable tools.
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), a predictive model can be developed. For instance, a QSAR study might reveal that the antifungal activity of a series of 2-phenoxyphenyl carbamates is positively correlated with the lipophilicity of the substituents on the phenoxy ring and negatively correlated with their steric bulk. nih.govnih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. These techniques generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity. This provides a detailed 3D picture of the pharmacophore and can offer precise guidance for the design of new, more effective analogues. For example, a 3D-QSAR model might indicate that a bulky, hydrophobic substituent is preferred at the 4-position of the phenoxy ring, while an electron-donating group is beneficial on the other phenyl ring.
These computational approaches, by providing a deeper understanding of the molecular features driving biological activity, significantly accelerate the process of drug discovery and development for this class of compounds.
Molecular Target Identification and Validation for Ethyl 2 4 Chlorophenoxy Phenyl Carbamate
Biochemical Target Identification Methods
Biochemical methods are foundational in identifying the direct binding partners of a small molecule within the complex environment of the cell. These approaches utilize the compound itself as a "bait" to isolate and identify its molecular targets from a mixture of proteins.
Affinity Chromatography and Proteomics Approaches
Affinity chromatography is a powerful technique for isolating potential binding proteins. In a hypothetical study involving Ethyl [2-(4-chlorophenoxy)phenyl]carbamate, the compound would first be immobilized onto a solid support, such as chromatography beads. This creates a "lure" that can specifically capture proteins that bind to it. A cellular lysate, containing the entire proteome, would then be passed over this support. Proteins that have an affinity for this compound would bind to the immobilized compound, while all other proteins would be washed away. The bound proteins could then be eluted and subsequently identified using mass spectrometry-based proteomics.
A comprehensive review of scientific literature did not yield specific studies where affinity chromatography has been used to identify the molecular targets of this compound.
Thermal Proteome Profiling
Thermal Proteome Profiling (TPP) is a method that can identify compound-target engagement in a cellular context. The principle behind TPP is that the binding of a small molecule to a protein typically increases the protein's thermal stability. In a potential experiment, cells would be treated with this compound and then heated to various temperatures. The soluble proteins at each temperature would be quantified using mass spectrometry. By comparing the melting curves of proteins in treated versus untreated cells, it is possible to identify proteins that have been stabilized by the compound, indicating a direct binding interaction.
Currently, there are no publicly available research findings detailing the use of Thermal Proteome Profiling to determine the molecular targets of this compound.
Genetic and Cell Biological Validation of Identified Targets
Once potential targets are identified through biochemical means, it is essential to validate that these targets are indeed responsible for the compound's biological effects. Genetic and cell biological methods are employed to perturb the identified targets and observe if this mimics or alters the cellular response to the compound.
CRISPR-Cas9 Gene Editing for Target Perturbation
CRISPR-Cas9 is a revolutionary gene-editing tool that allows for the precise knockout or modification of specific genes. If a protein target for this compound were identified, CRISPR-Cas9 could be used to create a cell line in which the gene encoding for this target is deleted. By comparing the response of these knockout cells to the original (wild-type) cells when treated with the compound, researchers could validate the target. If the knockout cells no longer respond to this compound, it provides strong evidence that the deleted protein is the relevant target.
There are no published studies to date that have utilized CRISPR-Cas9 gene editing to validate the molecular targets of this compound.
RNA Interference Studies
RNA interference (RNAi) is another technique used to silence gene expression, typically by using small interfering RNAs (siRNAs) to degrade the messenger RNA (mRNA) of a target gene. This prevents the synthesis of the target protein. Similar to the CRISPR-Cas9 approach, if a potential target for this compound has been identified, RNAi could be used to reduce the levels of this protein in cells. A subsequent analysis of the cellular response to the compound in these "knockdown" cells would help to validate the target's role in the compound's mechanism of action.
A search of the scientific literature did not reveal any studies that have employed RNA interference for the target validation of this compound.
Structural Biology of Compound-Target Complexes
To fully understand the interaction between a compound and its target, it is beneficial to determine the three-dimensional structure of the compound-target complex at an atomic level. This provides invaluable insights into the binding mode and can guide future drug development efforts.
The primary techniques for determining these structures are X-ray crystallography, cryogenic electron microscopy (Cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy. Each of these methods can provide high-resolution structural information that reveals the precise orientation of the compound within the target's binding site and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that mediate the binding.
There is currently no publicly available structural biology data, from X-ray crystallography, Cryo-EM, or NMR, for complexes involving this compound and any protein targets.
In-Depth Analysis of this compound Reveals Data Scarcity in Network Pharmacology
A thorough investigation into the scientific literature and available databases reveals a significant lack of specific research on the chemical compound this compound, particularly concerning its molecular targets and polypharmacological profile. Consequently, a detailed network pharmacology analysis as a means to elucidate its multi-target interactions is not possible at this time.
Network pharmacology is a powerful analytical approach in drug discovery and molecular medicine that relies on the availability of data regarding a compound's interactions with various biological targets. This methodology integrates data from genomics, proteomics, and bioinformatics to construct and analyze interaction networks, thereby offering insights into a drug's mechanisms of action, potential therapeutic applications, and possible side effects. The successful application of this approach is contingent upon having at least a foundational understanding of the compound's known or predicted molecular targets.
For this compound, the requisite initial data points for a network pharmacology study are absent from the public domain. This includes a lack of identified protein targets, which is the first and most critical step in constructing a compound-target network. Without this fundamental information, subsequent analyses such as the construction of protein-protein interaction (PPI) networks, pathway and gene ontology enrichment analyses, and the development of a comprehensive "compound-target-pathway" network are unachievable.
The chemical structure of this compound incorporates both a carbamate (B1207046) and a diphenyl ether moiety. Carbamate derivatives are recognized for their broad range of applications in medicine, acting as integral components in drugs for various diseases. nih.govresearchgate.netdntb.gov.uaresearchgate.net The carbamate group is valued for its chemical stability, ability to cross cell membranes, and its resemblance to a peptide bond, which allows it to interact with biological targets. researchgate.netacs.org Similarly, diphenyl ether structures are found in compounds with diverse biological activities, including potential uses as anticancer and antibacterial agents. nih.govnih.govrsc.org Some derivatives of diphenyl ether have been noted for their interaction with the endocrine system, particularly thyroid hormones. mdpi.com
While the general pharmacological profiles of carbamates and diphenyl ethers are documented, this information is too broad to be extrapolated to this compound with any degree of certainty for a network pharmacology analysis. The specific biological effects of a molecule are determined by its unique three-dimensional structure and the precise arrangement of its functional groups, which govern its interactions with specific molecular targets.
Preclinical Pharmacological Evaluation of Ethyl 2 4 Chlorophenoxy Phenyl Carbamate
Pharmacokinetics (PK) Research
Detailed pharmacokinetic studies are fundamental to understanding how a potential drug is processed by the body. For Ethyl [2-(4-chlorophenoxy)phenyl]carbamate, specific data on its absorption, distribution, metabolism, and excretion (ADME) are not documented in available scientific resources.
Absorption Studies
No studies detailing the absorption characteristics of this compound following oral or other routes of administration have been identified. The physicochemical properties of the molecule, such as its lipophilicity and molecular weight, would theoretically influence its absorption, but empirical data from in vitro models like Caco-2 cell permeability assays or in vivo studies in animal models are not available.
Distribution Profiling in Tissues and Organs
Information regarding the distribution of this compound into various tissues and organs is not available. Preclinical studies typically employ techniques like quantitative whole-body autoradiography or mass spectrometry analysis of tissue homogenates to determine the extent and pattern of a compound's distribution. Such data is crucial for identifying potential target organs and understanding the compound's volume of distribution. For this specific carbamate (B1207046), no such distribution profiles have been published.
Metabolic Pathways and Metabolite Identification
The metabolic fate of this compound has not been elucidated. In general, carbamates can undergo hydrolysis of the carbamate ester bond, as well as oxidation, hydroxylation, and conjugation reactions, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. However, without specific in vitro studies using liver microsomes or hepatocytes, or in vivo metabolite profiling, the specific metabolic pathways and the identity of any major metabolites of this compound remain unknown.
Elimination Mechanisms
The routes and rate of elimination of this compound from the body are not documented. The primary routes of excretion for drug molecules are typically via the kidneys into urine or through the liver into bile and subsequently feces. The lack of preclinical studies means that key elimination parameters such as clearance and half-life have not been determined for this compound.
Drug-Drug Interaction Potential
There is no available data on the potential of this compound to interact with other drugs. Such studies typically involve in vitro assays to assess the compound's ability to inhibit or induce major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) or to act as a substrate or inhibitor of drug transporters like P-glycoprotein. The absence of this information makes it impossible to predict potential pharmacokinetic interactions with co-administered medications.
Preliminary Safety Pharmacology Assessments
No preliminary safety pharmacology data for this compound has been reported. Core safety pharmacology studies typically investigate the potential effects of a new chemical entity on the central nervous, cardiovascular, and respiratory systems. These assessments are critical for identifying potential adverse effects that could preclude further development. For this compound, there is no information on its effects on key physiological parameters.
Computational Studies and Drug Discovery Applications of Ethyl 2 4 Chlorophenoxy Phenyl Carbamate
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, this method is crucial for understanding how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of the protein and evaluating the interaction energy, often expressed as a binding affinity or docking score. acs.org
For a compound like Ethyl [2-(4-chlorophenoxy)phenyl]carbamate, docking studies would be initiated by identifying a relevant protein target. Given the structural similarities to known inhibitors, potential targets could include enzymes such as acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases, or various kinases and proteases involved in oncology. tandfonline.comnih.govmdpi.com
The simulation would predict the binding pose and the key molecular interactions stabilizing the ligand-protein complex. For this specific molecule, interactions would likely include:
Hydrogen Bonds: The carbamate (B1207046) group's nitrogen and oxygen atoms could act as hydrogen bond donors and acceptors, respectively, forming connections with polar amino acid residues in the binding site.
Hydrophobic Interactions: The two phenyl rings and the ethyl group provide significant hydrophobic character, likely forming van der Waals interactions with nonpolar residues. nih.gov
π-π Stacking: The aromatic rings could engage in π-π stacking or T-stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) in the protein's active site. tandfonline.commdpi.com
Halogen Bonds: The chlorine atom on the phenoxy group could potentially form halogen bonds with electron-donating atoms in the protein backbone or side chains.
The results of such a study are typically presented in a table summarizing the binding affinity and the specific amino acid residues involved in the interactions.
Table 1: Illustrative Molecular Docking Results for this compound Against a Hypothetical Protein Target
| Protein Target | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
| Hypothetical Kinase A | -8.5 | Tyr23, Leu75 | π-π Stacking, Hydrophobic |
| Asp98 | Hydrogen Bond | ||
| Phe102 | Hydrophobic | ||
| Hypothetical Esterase B | -7.9 | Trp84, Phe330 | π-π Stacking |
| Ser200, His440 | Hydrogen Bond | ||
| Gly118, Gly119 | Hydrophobic |
Molecular Dynamics Simulations for Conformational Landscape Exploration
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.govspringernature.com MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insight into the flexibility and stability of the ligand-protein complex. mdpi.comnih.gov
For this compound, an MD simulation would typically be run on the best-docked pose obtained from the previous step. The simulation, often lasting for nanoseconds to microseconds, would place the complex in a simulated aqueous environment to mimic physiological conditions. acs.orgyoutube.com Key analyses performed on the resulting trajectory include:
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value for the ligand and the protein's binding site over time suggests a stable binding mode. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues, helping to identify which parts of the protein are flexible or stable upon ligand binding.
Conformational Analysis: MD simulations explore the different shapes (conformations) the flexible ligand can adopt within the binding pocket. oup.comresearchgate.net The ether linkage and the ethyl carbamate chain in the molecule allow for significant rotational freedom, and MD can reveal the most energetically favorable conformations when bound to the target.
These simulations are crucial for confirming the stability of the interactions predicted by docking and for understanding how the protein's own flexibility might accommodate the ligand. manchester.ac.uk
De Novo Design and Virtual Screening Based on the this compound Scaffold
The core structure, or "scaffold," of this compound can serve as a starting point for discovering new, potentially more potent or selective compounds. nih.gov
Virtual Screening: In this approach, large digital libraries containing millions of chemical compounds are computationally screened against a protein target to identify those that are likely to bind. rsc.org A scaffold-based virtual screen would specifically search for molecules that contain the (4-chlorophenoxy)phenyl carbamate core but have different substituents. nih.gov This allows for the exploration of chemical diversity around a known active scaffold, potentially leading to improved properties.
De Novo Design: This method uses computational algorithms to design novel molecules from scratch or by modifying an existing scaffold. researchgate.netopenreview.net Starting with the this compound scaffold placed in the target's binding site, a de novo design program could suggest modifications to improve binding affinity. For example, it might suggest replacing the ethyl group with a larger or more rigid group to form additional interactions, or modifying the substitution pattern on the phenyl rings. Generative AI models are increasingly used to facilitate this process, learning from known chemical and biological data to propose novel, synthetically feasible molecules. nih.gov
ADME Prediction Models (excluding dosage/administration)
For a compound to be a successful drug, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. numberanalytics.comlongdom.org In silico ADME prediction models use a molecule's structure to estimate these pharmacokinetic properties, helping to prioritize compounds early in the discovery process and reduce late-stage failures. hilarispublisher.comacs.orgnumberanalytics.comspringernature.com
For this compound, various ADME parameters would be computationally predicted:
Physicochemical Properties: Basic properties like molecular weight, logP (lipophilicity), and polar surface area (PSA) are calculated as they heavily influence ADME behavior.
Solubility: Aqueous solubility is critical for absorption. Models predict this property based on the compound's structure.
Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability) indicates how well the compound might be absorbed after oral administration. nih.gov
Distribution: Parameters such as blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are estimated. nih.gov
Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is likely to inhibit these enzymes, which is crucial for predicting drug-drug interactions. longdom.org
Drug-likeness: The compound's structure is evaluated against established rules, such as Lipinski's Rule of Five, to assess its potential to be an orally active drug. nih.gov
Table 2: Illustrative In Silico ADME Predictions for this compound
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | 305.74 g/mol | < 500 |
| logP (Lipophilicity) | 4.15 | < 5 |
| Polar Surface Area (PSA) | 38.33 Ų | < 140 Ų |
| Aqueous Solubility (logS) | -4.5 | > -6 |
| GI Absorption | High | High |
| Blood-Brain Barrier Permeant | Yes | - |
| CYP2D6 Inhibitor | Yes | - |
| Lipinski Rule of Five Violations | 0 | 0 or 1 |
Toxicity Prediction Using In Silico Methods
Early assessment of potential toxicity is a critical step in drug development. jscimedcentral.com In silico toxicology models use computational methods to predict the likelihood that a chemical will cause adverse effects, thereby reducing the need for extensive animal testing in the early stages. researchgate.netfrontiersin.orgceon.rs
For this compound, several toxicity endpoints would be evaluated computationally:
Mutagenicity: Models predict the potential of the compound to cause genetic mutations, often by simulating the Ames test.
Carcinogenicity: The likelihood of the compound causing cancer is estimated based on its structure and comparison to known carcinogens. nih.gov
Hepatotoxicity: Liver toxicity is a major reason for drug failure, and models can predict this risk.
Cardiotoxicity: Specifically, the potential to inhibit the hERG potassium channel, which can lead to cardiac arrhythmia, is a common and critical in silico prediction.
Toxicophore Screening: The molecule is scanned for the presence of known toxicophores—chemical fragments that are associated with toxicity. nih.gov The presence of a chlorinated aromatic ring and a carbamate moiety might be flagged for further investigation. researchgate.netnumberanalytics.comnih.govepa.gov
These predictive models help to identify potential liabilities of a compound, allowing for its modification to reduce toxicity or its deprioritization before significant resources are invested.
Table 3: Illustrative In Silico Toxicity Predictions for this compound
| Toxicity Endpoint | Prediction | Confidence |
| Ames Mutagenicity | Non-mutagen | High |
| Carcinogenicity | Potential Carcinogen | Low |
| Hepatotoxicity (Liver) | Low Risk | Medium |
| hERG Inhibition (Cardiac) | Non-inhibitor | High |
| Skin Sensitization | Low Risk | Medium |
Future Directions and Translational Research Perspectives for Ethyl 2 4 Chlorophenoxy Phenyl Carbamate
Development of Advanced Analogues with Improved Potency and Selectivity
The development of advanced analogues of a lead compound is a cornerstone of medicinal chemistry. Should Ethyl [2-(4-chlorophenoxy)phenyl]carbamate exhibit a desirable biological activity, the next logical step would be to synthesize and screen a library of related compounds to improve its pharmacological properties. This process, known as a Structure-Activity Relationship (SAR) study, would aim to identify which parts of the molecule are essential for its activity and which can be modified to enhance potency and selectivity.
Key modifications could include:
Substitution on the Phenyl Rings: Altering the position and nature of the chloro and phenoxy groups on the phenyl rings could significantly impact the compound's interaction with its biological target. For example, moving the chloro group from the para position to the ortho or meta positions, or replacing it with other halogens (e.g., fluorine, bromine) or electron-withdrawing/donating groups, could fine-tune its electronic properties and binding affinity.
Introduction of Conformational Constraints: Incorporating cyclic structures or rigid linkers could lock the molecule into a more bioactive conformation, potentially increasing its potency and reducing off-target effects.
The goal of these modifications would be to create analogues with a higher affinity for the intended target, thereby lowering the effective concentration needed and minimizing potential side effects.
Table 1: Hypothetical Analogues of this compound and Their Potential Research Focus
| Analogue Name | Structural Modification | Primary Research Goal |
| Mthis compound | Ethyl group replaced with a methyl group | Investigate the role of the alkyl chain length on potency. |
| Ethyl [2-(4-bromophenoxy)phenyl]carbamate | Chloro group replaced with a bromo group | Assess the impact of halogen substitution on binding affinity. |
| Ethyl [2-(3-chlorophenoxy)phenyl]carbamate | Chloro group moved to the meta position | Explore the positional importance of the halogen for selectivity. |
| N'-[2-(4-chlorophenoxy)phenyl]-N,N-dimethylurea | Ethyl carbamate (B1207046) replaced with a dimethylurea group | Evaluate the effect of modifying the hydrogen bonding capacity of the linker. |
Combination Therapies with this compound
Assuming this compound is found to have, for instance, anticancer or anti-inflammatory properties, its efficacy could potentially be enhanced by using it in combination with existing therapeutic agents. Combination therapies are a standard approach in treating complex diseases as they can target multiple pathways, overcome drug resistance, and potentially allow for lower doses of each agent, thereby reducing toxicity.
Potential combination strategies could include:
Synergistic Partnering with Standard-of-Care Drugs: If the compound is identified as a novel anticancer agent, it could be tested in combination with established chemotherapeutics or targeted therapies. The goal would be to identify synergistic interactions where the combined effect is greater than the sum of the individual effects.
Overcoming Drug Resistance: In indications where drug resistance is a major challenge, this compound could be investigated for its ability to re-sensitize resistant cells to existing therapies.
Targeting Complementary Pathways: The compound could be combined with drugs that act on different but complementary biological pathways to achieve a more comprehensive therapeutic effect.
Table 2: Illustrative Combination Therapy Research Strategies
| Therapeutic Area | Potential Combination Agent | Rationale for Combination |
| Oncology | A standard cytotoxic chemotherapy agent | To enhance cell killing and potentially overcome resistance mechanisms. |
| Inflammation | A non-steroidal anti-inflammatory drug (NSAID) | To target different inflammatory pathways for a more potent anti-inflammatory effect. |
| Infectious Disease | An existing antimicrobial agent | To inhibit a novel target in the pathogen and work synergistically with the established drug. |
Exploration of Novel Therapeutic Indications
The initial discovery of a compound's biological activity is often just the beginning. Phenotypic screening and target-based assays could reveal unexpected therapeutic applications for this compound beyond its primary identified use.
Areas for exploration could include:
Repurposing for Different Diseases: A compound initially investigated for cancer might have properties that make it suitable for treating neurodegenerative diseases, cardiovascular conditions, or metabolic disorders. High-throughput screening against a broad range of disease models could uncover these new applications.
Investigating Effects on the Integrated Stress Response (ISR): Some structurally related compounds have been identified as inhibitors of the integrated stress response, a cellular signaling network involved in various diseases. Research could explore if this compound or its analogues modulate the ISR, which could have implications for a wide array of pathologies.
Application as a Plant Growth Regulator: The carbamate functional group is present in many herbicides and plant growth regulators. It would be worthwhile to investigate the potential effects of this compound on plant physiology.
Challenges and Opportunities in Translating Preclinical Findings
The path from a promising preclinical compound to a clinically approved drug is fraught with challenges. For this compound, these would include:
Pharmacokinetics and Metabolism: A major hurdle is understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. Unfavorable pharmacokinetic properties, such as poor oral bioavailability or rapid metabolism, can halt the development of an otherwise potent compound.
Toxicity and Off-Target Effects: Thorough toxicological studies would be required to ensure the compound is safe for human use. Identifying and mitigating any off-target effects would be a critical part of the preclinical development process.
Biomarker Development: To facilitate clinical trials, it would be beneficial to identify biomarkers that can indicate whether the drug is hitting its target and having the desired biological effect. This can help in patient selection and in monitoring the response to treatment.
Despite these challenges, the unique chemical structure of this compound presents an opportunity to develop a novel therapeutic agent with a potentially new mechanism of action. Successful navigation of the preclinical and clinical development pathway could lead to a valuable new treatment option for patients.
Q & A
Basic Research Questions
Q. What is a high-yield synthetic route for Ethyl [2-(4-chlorophenoxy)phenyl]carbamate?
- Method : React 2-(4-chlorophenoxy)aniline with phenyl chloroformate in ethyl acetate at 0°C, using pyridine as a base. Stir for 3 hours at room temperature, then purify via silica gel flash chromatography (2–5% ethyl acetate in hexanes). This yields 98% pure product .
- Key Considerations : Monitor reaction completion via TLC. Pyridine neutralizes HCl byproduct, improving reaction efficiency.
Q. Which spectroscopic techniques confirm the compound’s structural identity?
- Method : Use ¹H NMR (600 MHz, CDCl₃) to observe aromatic proton environments (δ 7.0–8.3 ppm) and carbamate NH (δ 8.26 ppm). ¹³C NMR (150 MHz, CDCl₃) confirms carbonyl (δ 155.2 ppm) and aromatic carbons. ESI-HRMS validates the molecular ion ([M+H]⁺ at m/z 340.0735) .
- Data Interpretation : Cross-reference observed shifts with computational predictions (e.g., DFT) to resolve ambiguities.
Q. How to purify the compound effectively?
- Method : Perform flash chromatography on silica gel with a gradient elution (2–50% ethyl acetate in hexanes). Monitor fractions via TLC or HPLC. For scale-up, consider automated systems to maintain reproducibility .
Advanced Research Questions
Q. How to optimize microwave-assisted derivatization of this carbamate?
- Method : React the carbamate with amines (e.g., primary/secondary amines) in methanol at 100°C for 15 minutes using a microwave reactor. Adjust amine equivalents (1.5–2.0 molar ratio) and solvent polarity to favor nucleophilic substitution. Purify via gradient flash chromatography .
- Troubleshooting : If side products form, reduce reaction time or temperature. Use LCMS (m/z tracking) for real-time monitoring.
Q. What challenges arise in crystallographic refinement of this compound?
- Method : Use SHELXL for refinement, particularly for high-resolution data. Address twinning or disorder by testing multiple resolution cutoffs and applying restraints to aromatic rings. Validate hydrogen positions via Fourier difference maps .
- Contradiction Analysis : If X-ray data conflicts with NMR (e.g., unexpected conformers), re-examine solvent effects or consider dynamic disorder in the crystal lattice.
Q. How do hydrogen-bonding patterns influence crystal packing?
- Method : Analyze intermolecular interactions using graph set analysis (e.g., Etter’s rules). Identify donor-acceptor pairs (e.g., carbamate NH→O or Cl···π interactions) and quantify their geometry (distance, angle) via Mercury or CrystalExplorer .
- Implications : Weak interactions (e.g., C–H···O) may stabilize polymorphs, impacting solubility or stability.
Q. How to design analogues for enhanced bioactivity?
- Method : Replace the 4-chlorophenoxy group with electron-withdrawing substituents (e.g., –CF₃) to modulate electronic effects. Use molecular docking to predict binding to targets (e.g., enzymes). Synthesize derivatives via the carbamate’s reactivity with amines or alcohols .
- SAR Insights : Bioactivity trends can be correlated with Hammett σ values or logP changes to optimize pharmacokinetics.
Q. How to develop robust HPLC/LCMS methods for quantification?
- Method : Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) and column (C18, 2.6 µm particle size). For LCMS, use ESI+ mode and track [M+H]⁺ (m/z 340.07). Calibrate retention times against standards (e.g., 1.01 minutes under SQD-FA05 conditions) .
- Validation : Assess linearity (R² > 0.99), LOD/LOQ, and intraday precision (<2% RSD).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
